molecular formula C4H9N5O3 B8802266 N'-Nitro-N-nitroso-N-propylguanidine

N'-Nitro-N-nitroso-N-propylguanidine

Cat. No.: B8802266
M. Wt: 175.15 g/mol
InChI Key: PVVCHFOAZOVDRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-Nitro-N-nitroso-N-propylguanidine is a chemical compound with the molecular formula C₄H₉N₅O₃ and a molecular weight of 175.15 g/mol It is known for its unique structure, which includes both nitro and nitroso functional groups attached to a guanidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-Nitro-N-nitroso-N-propylguanidine can be synthesized through a multi-step process involving the nitration and nitrosation of propylguanidine. The general synthetic route involves the following steps :

    Nitration: Propylguanidine is treated with nitric acid to introduce the nitro group.

    Nitrosation: The nitrated product is then reacted with sodium nitrite in the presence of an acid to introduce the nitroso group.

The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of N’-Nitro-N-nitroso-N-propylguanidine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the reactions safely and efficiently. The final product is purified through crystallization or other separation techniques to achieve the required purity for various applications.

Chemical Reactions Analysis

Types of Reactions

N’-Nitro-N-nitroso-N-propylguanidine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitro and nitroso groups to amine groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro or nitroso groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroguanidine derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N’-Nitro-N-nitroso-N-propylguanidine has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential mutagenic and genotoxic effects, making it useful in genetic research.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to induce DNA damage.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N’-Nitro-N-nitroso-N-propylguanidine involves its ability to interact with DNA and other cellular components. The nitro and nitroso groups can form reactive intermediates that induce DNA damage, leading to mutagenic and cytotoxic effects. This property makes it a valuable tool in genetic research and a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

    N-Nitroso-N-methylurea: Another nitroso compound with mutagenic properties.

    N-Nitroso-N-ethylurea: Similar in structure and function, used in genetic research.

    N-Nitroso-N-methylguanidine: Shares the guanidine core and nitroso group, with similar applications.

Uniqueness

N’-Nitro-N-nitroso-N-propylguanidine is unique due to the presence of both nitro and nitroso groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C4H9N5O3

Molecular Weight

175.15 g/mol

IUPAC Name

3-nitro-1-nitroso-1-propylguanidine

InChI

InChI=1S/C4H9N5O3/c1-2-3-8(7-10)4(5)6-9(11)12/h2-3H2,1H3,(H2,5,6)

InChI Key

PVVCHFOAZOVDRK-UHFFFAOYSA-N

Canonical SMILES

CCCN(C(=N)N[N+](=O)[O-])N=O

Origin of Product

United States

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